molecular formula C8H8N2O B13006142 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B13006142
M. Wt: 148.16 g/mol
InChI Key: UKEMVZHMFKAJME-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound featuring a fused pyrrole-pyridine core with a hydroxyl group at position 4 and a methyl substituent at position 3. This structure is of significant interest in medicinal chemistry due to its resemblance to biologically active scaffolds, including nucleoside analogs and kinase inhibitors. Its synthesis typically involves multi-step processes, though commercial availability (e.g., BLD Pharm Ltd. products) suggests established synthetic routes .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C8H8N2O/c1-5-4-10-8-6(7(5)11)2-3-9-8/h2-4H,1H3,(H2,9,10,11)

InChI Key

UKEMVZHMFKAJME-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C1=O)C=CN2

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Bromination, Sonogashira Coupling, and Cyclization

A representative synthetic route involves the following key steps, as described in patent CN107056781A:

Step Reaction Description Conditions Yield Notes
1 Bromination of 2-amino-5-methylpyridine to form 5-bromo-2-amino-3-methylpyridine Room temperature, dichloromethane, bromine, 10-30 min (preferably 20 min) ~84% Saturated sodium bisulfite used to quench excess bromine
2 Sonogashira coupling of brominated intermediate with trimethylsilylacetylene 70-90°C (preferably 80°C), diisopropylamine solvent, Pd(PPh3)2Cl2 and CuI catalysts, overnight Not specified Product used directly without purification
3 Reaction with sodium hydride in N-methylpyrrolidone (NMP) 70-90°C (preferably 80°C), 5-15 min (preferably 10 min) ~80% Recrystallization used for purification
4 Reaction with methenamine in water/acetic acid mixture, reflux for 3-5 hours (preferably 4 hours) Reflux in aqueous acetic acid Not specified Product purified by silica gel chromatography
5 Hydroxylamine hydrochloride and sodium acetate reaction in methanol at room temperature for 5-15 min (preferably 10 min) Room temperature, methanol solvent Not specified Final product purified by recrystallization

This sequence efficiently constructs the pyrrolo[2,3-b]pyridine core with the methyl and hydroxyl substituents in place, yielding the target 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol.

Hydrogenation of 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine Derivative

Another method involves catalytic hydrogenation to remove protecting groups and generate the hydroxyl functionality:

Step Reaction Description Conditions Yield Notes
Hydrogenation 5-Benzyloxy-7-azaindole hydrogenated to 5-hydroxy-7-azaindole Methanol solvent, palladium on activated charcoal catalyst, hydrogen atmosphere, room temperature 95.5% Reaction stopped when pressure stabilizes; product washed with n-heptane

This method is useful for converting protected intermediates into the hydroxylated pyrrolo[2,3-b]pyridine core.

Deprotection of Triisopropylsilyl-Protected Intermediates

In some synthetic routes, the methylated pyrrolo[2,3-b]pyridine is initially protected with triisopropylsilyl groups, which are later removed:

Step Reaction Description Conditions Yield Notes
Deprotection Treatment of 5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine with tetrabutylammonium fluoride (TBAF) Tetrahydrofuran solvent, 20°C, 1 hour 95% Purification by silica gel chromatography

This step yields the free 5-methyl-1H-pyrrolo[2,3-b]pyridine, which can be further functionalized to the 4-ol derivative.

Method Key Reagents Solvent Temperature Time Yield Purification
Bromination + Sonogashira + Cyclization + Hydroxylamine Bromine, Pd catalyst, CuI, NaH, methenamine, hydroxylamine hydrochloride DCM, diisopropylamine, NMP, water/acetic acid, methanol RT to reflux (20°C to 90°C) Minutes to hours 80-95% (stepwise) Recrystallization, chromatography
Catalytic Hydrogenation Pd/C, H2 Methanol RT Until pressure stabilizes 95.5% Washing with n-heptane
TBAF Deprotection Tetrabutylammonium fluoride THF 20°C 1 hour 95% Silica gel chromatography
  • The multi-step synthetic route involving bromination, Sonogashira coupling, and cyclization is advantageous due to the use of relatively inexpensive starting materials and straightforward purification steps, leading to high purity and yield of the target compound.

  • Catalytic hydrogenation is an efficient method for deprotection and hydroxyl group installation, providing high yields and mild reaction conditions.

  • The use of tetrabutylammonium fluoride for deprotection is a well-established method that proceeds under mild conditions with excellent yields, facilitating the preparation of the free pyrrolo[2,3-b]pyridine core.

  • Industrial synthesis likely optimizes these routes for scale-up, employing continuous flow techniques and real-time monitoring to enhance reproducibility and efficiency.

The preparation of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol involves sophisticated multi-step synthetic strategies combining halogenation, coupling reactions, cyclization, and functional group transformations. The methods reported in patents and chemical literature demonstrate high yields and purity, with reaction conditions optimized for efficiency. Catalytic hydrogenation and fluoride-mediated deprotection are key steps in accessing the hydroxylated and methylated pyrrolo[2,3-b]pyridine scaffold. These preparation methods provide a robust foundation for further chemical modifications and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Halogenated Derivatives

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol (C₇H₄ClIN₂O, MW 294.48) and 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol share the pyrrolopyridine backbone but feature halogen substituents. These halogens may also confer electrophilic reactivity, enabling cross-coupling reactions in drug development .

Pyrimidine-Based Analogs

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., compound 17 in ) replaces the pyridine ring with pyrimidine. Pyrimidine derivatives are structurally related to nucleosides and antibiotics, often exhibiting antiviral or anticancer activity . The absence of a hydroxyl group in this analog reduces hydrogen-bonding capacity, which may alter target binding specificity.

Ester and Ketone Derivatives

  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (C₉H₇ClN₂O₂, MW 210.62): The ester group at position 5 introduces hydrolyzable functionality, enabling prodrug strategies. This contrasts with the hydroxyl group in the target compound, which is more polar and stable .

Alkyl-Substituted Analogs

This structural simplification may enhance metabolic stability but diminish interactions with polar targets .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-ol C₇H₆N₂O 134.14 -OH (4), -CH₃ (5) High polarity, H-bond donor
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol C₇H₄ClIN₂O 294.48 -Cl (5), -I (6), -OH (4) Lipophilic, electrophilic sites
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₇H₇N₅ 161.17 -CH₃ (7), -NH₂ (4) Nucleoside mimic, antiviral
Methyl 4-chloro-pyrrolo[2,3-b]pyridine-5-carboxylate C₉H₇ClN₂O₂ 210.62 -Cl (4), -COOCH₃ (5) Prodrug potential

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